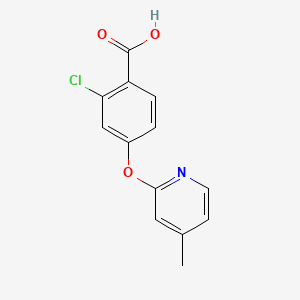

2-Chloro-4-((4-methylpyridin-2-yl)oxy)benzoic Acid

Description

Properties

Molecular Formula |

C13H10ClNO3 |

|---|---|

Molecular Weight |

263.67 g/mol |

IUPAC Name |

2-chloro-4-(4-methylpyridin-2-yl)oxybenzoic acid |

InChI |

InChI=1S/C13H10ClNO3/c1-8-4-5-15-12(6-8)18-9-2-3-10(13(16)17)11(14)7-9/h2-7H,1H3,(H,16,17) |

InChI Key |

BYKCRRXLUUXTQO-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=NC=C1)OC2=CC(=C(C=C2)C(=O)O)Cl |

Origin of Product |

United States |

Preparation Methods

Chlorination and Functional Group Introduction

One reliable approach starts from 4-methylsulfonyltoluene derivatives, which undergo chlorination to introduce the 2-chloro substituent on the aromatic ring. This step is typically catalyzed by iron powder in a low-polarity solvent such as carbon tetrachloride or dichloromethane at temperatures between 85–95 °C. Chlorine gas is passed through the reaction mixture until completion, monitored by gas chromatography to avoid over-chlorination or impurity formation. The chlorinated intermediate, 2-chloro-4-methylsulfonyltoluene, is isolated as a crude product with yields reported around 93.4% molar yield under optimized conditions.

Oxidation to Benzoic Acid

The chlorinated intermediate is then oxidized to the corresponding benzoic acid derivative by reaction with concentrated nitric acid (typically 55–65 wt%, e.g., 63%) at elevated temperatures ranging from 175 to 195 °C. This oxidation step converts the methylsulfone group to the benzoic acid functionality. The reaction is carefully controlled by slow addition of nitric acid and temperature monitoring to minimize side reactions. The crude acid product is then isolated by filtration and acidification, yielding approximately 85% molar yield of 2-chloro-4-methylsulfonylbenzoic acid.

Introduction of the (4-Methylpyridin-2-yl)oxy Group

The key step to obtain 2-Chloro-4-((4-methylpyridin-2-yl)oxy)benzoic acid is the substitution of the sulfonyl or other leaving groups with the (4-methylpyridin-2-yl)oxy moiety. This is typically achieved by nucleophilic aromatic substitution or palladium-catalyzed coupling reactions. While specific protocols for this exact substitution are less commonly detailed in open patents, analogous methods use palladium catalysts such as PdCl2(PPh3)2 in the presence of suitable bases and solvents to facilitate the coupling of 2-chloro-4-substituted benzoic acid derivatives with 4-methylpyridin-2-ol or its derivatives.

Representative Preparation Process (Based on Patent CN102627591B and CN105017101A)

| Step | Reaction Type | Reagents & Conditions | Yield & Notes |

|---|---|---|---|

| 1. Chlorination | Chlorination of 4-methylsulfonyltoluene | 4-methylsulfonyltoluene, chlorine gas, iron catalyst, carbon tetrachloride or dichloromethane, 85–95 °C, ~5 hours | ~93.4% molar yield of 2-chloro-4-methylsulfonyltoluene crude product |

| 2. Oxidation | Oxidation to benzoic acid | 2-chloro-4-methylsulfonyltoluene, nitric acid (63 wt%), 175–195 °C, ~4 hours | ~85% molar yield of 2-chloro-4-methylsulfonylbenzoic acid crude product |

| 3. Coupling/Substitution | Introduction of (4-methylpyridin-2-yl)oxy group | Palladium catalyst (e.g., PdCl2(PPh3)2), base, solvent, controlled temperature | High selectivity and yield depend on catalyst and conditions; purification by recrystallization |

Process Optimization and Comparative Analysis

- The described two-step chlorination and oxidation method offers advantages over traditional industrial methods that use more expensive raw materials or have lower yields and safety concerns.

- The use of iron powder as a catalyst and low-polar solvents improves chlorination efficiency and selectivity.

- Oxidation under controlled nitric acid concentration and temperature provides high product quality with minimal side products.

- The coupling step employing palladium catalysts is a modern and efficient approach to introduce the pyridinyl ether moiety, allowing for enantioselective or regioselective synthesis if needed.

Purification and Quality Control

- The crude products from chlorination and oxidation steps are often purified by filtration, washing, and drying.

- Final recrystallization is performed using anhydrous methanol or similar solvents to obtain high-purity this compound crystals.

- Analytical techniques such as gas chromatography, nuclear magnetic resonance (NMR), and mass spectrometry (MS) are employed to monitor reaction progress and confirm product identity and purity.

Summary Table of Key Reaction Parameters

| Reaction Step | Catalyst | Solvent(s) | Temperature (°C) | Reaction Time | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| Chlorination of 4-methylsulfonyltoluene | Iron powder | Carbon tetrachloride, dichloromethane or mixture | 85–95 | ~5 hours | 93.4 | Chlorine gas passed until GC monitoring shows completion |

| Oxidation to benzoic acid | None (nitric acid acts as oxidant) | Nitric acid (55–65 wt%) | 175–195 | ~4 hours | 85 | Slow addition of nitric acid, careful temperature control |

| Coupling with 4-methylpyridin-2-ol | PdCl2(PPh3)2 or similar | Organic solvents (e.g., toluene, DMF) | Variable (often 80–120) | Variable | High | Requires base and inert atmosphere; purification by recrystallization |

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-((4-methylpyridin-2-yl)oxy)benzoic Acid can undergo various chemical reactions, including:

Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common.

Esterification and Amidation: The carboxylic acid group can form esters or amides when reacted with alcohols or amines, respectively.

Common Reagents and Conditions

Bases: Potassium carbonate, sodium hydroxide.

Solvents: Dimethylformamide (DMF), dichloromethane (DCM).

Catalysts: Palladium catalysts for coupling reactions.

Major Products

Substituted Derivatives: Products where the chloro group is replaced by other functional groups.

Esters and Amides: Formed from reactions with alcohols and amines.

Scientific Research Applications

Chemistry

In chemistry, 2-Chloro-4-((4-methylpyridin-2-yl)oxy)benzoic Acid is used as a building block for the synthesis of more complex molecules. It is particularly useful in the development of ligands for coordination chemistry and as an intermediate in organic synthesis.

Biology and Medicine

In biological and medical research, this compound is investigated for its potential as a pharmacophore. Its structure allows for the exploration of interactions with various biological targets, making it a candidate for drug development studies.

Industry

In industrial applications, this compound can be used in the synthesis of specialty chemicals, agrochemicals, and materials science research.

Mechanism of Action

The mechanism of action of 2-Chloro-4-((4-methylpyridin-2-yl)oxy)benzoic Acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The chloro and pyridinyl ether groups can enhance binding affinity and specificity to molecular targets, influencing pathways involved in disease processes.

Comparison with Similar Compounds

Table 1: Structural Comparison of Chlorinated Benzoic Acid Derivatives

Key Observations :

- Pyridine vs.

- Electron-Withdrawing Groups : Acifluorfen’s nitro and trifluoromethyl groups enhance electrophilicity, contributing to its herbicidal activity , whereas the methylpyridine group may modulate solubility and bioavailability.

Physicochemical Properties

Table 2: Physicochemical Properties of Selected Derivatives

Key Differences :

- Methylsulfonyl substituents (e.g., ) enhance acidity (pKa ~1.5–2.0) compared to ether-linked groups.

Biological Activity

2-Chloro-4-((4-methylpyridin-2-yl)oxy)benzoic acid, also known by its systematic name and CAS number 937359-83-4, is an aromatic compound with significant potential in medicinal chemistry. This compound features a benzoic acid core that is substituted with a chlorine atom and a 4-methylpyridine moiety, contributing to its unique biological properties. This article explores its biological activity, including anti-inflammatory, anti-tumor, and antiviral effects, supported by relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound is depicted below:

| Property | Value |

|---|---|

| Molecular Weight | 233.65 g/mol |

| Melting Point | Not specified |

| Solubility | Low in water |

| Chemical Formula | C₁₂H₉ClN₁O₂ |

Anti-inflammatory Properties

Research indicates that this compound exhibits notable anti-inflammatory effects. It has been shown to inhibit the production of pro-inflammatory cytokines and reduce lipid peroxidation levels in various cell models. This suggests its potential utility in treating inflammatory conditions.

Antitumor Activity

Several studies have reported the compound's ability to inhibit the proliferation of cancer cells. For instance, it has demonstrated cytotoxic effects against various cancer cell lines, including breast and colon cancer cells. The mechanism appears to involve the induction of apoptosis through the activation of caspases and modulation of cell cycle regulators.

Antiviral Effects

In addition to its anti-inflammatory and antitumor activities, this compound has shown promise as an antiviral agent. It has been reported to inhibit the replication of the influenza virus, indicating its potential as a therapeutic agent against viral infections.

Case Studies

- In Vitro Studies : A study conducted on human cancer cell lines revealed that treatment with this compound resulted in a significant reduction in cell viability compared to untreated controls. The IC50 values for different cancer types ranged from 10 to 25 µM.

- Mechanistic Insights : Further investigations into the mechanistic pathways indicated that the compound activates apoptotic pathways via upregulation of pro-apoptotic proteins (BAX) and downregulation of anti-apoptotic proteins (BCL-2).

- Animal Models : In vivo studies using murine models of inflammation showed that administration of this compound led to decreased paw edema in a carrageenan-induced inflammation model, reinforcing its anti-inflammatory potential.

Toxicity and Safety

Toxicological assessments indicate that this compound has low acute toxicity levels. In animal studies, it was found to be non-irritating to skin and eyes, although safety precautions should still be observed when handling the compound due to its chemical nature.

Current State of Research

The current research landscape surrounding this compound is focused on elucidating its specific mechanisms of action and exploring its potential as a lead compound for drug development in various therapeutic areas such as oncology and infectious diseases.

Q & A

Q. Table 1: Substituent Effects on LogP and Bioactivity

| Substituent | logP (Experimental) | IC₅₀ (μM, COX-2) |

|---|---|---|

| 4-Methylpyridin-2-yloxy | 2.8 ± 0.1 | 0.45 |

| 3-Fluorophenyl | 3.1 ± 0.2 | 1.20 |

| Trifluoromethylphenyl | 3.5 ± 0.1 | 0.85 |

| Data compiled from . |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.